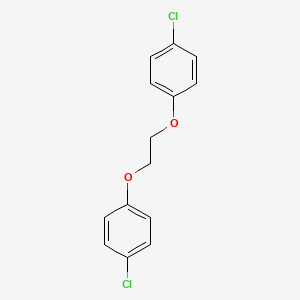

1,2-Bis(4-chlorophenoxy)ethane

Descripción general

Descripción

1,2-Bis(4-chlorophenoxy)ethane is a chemical compound with the linear formula C14H12Cl2O2 . It has a molecular weight of 283.157 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound features chains of molecules with both intra- and intermolecular hydrogen bonding . The X-ray structure of a related compound, 2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol), shows an unusual pattern featuring chains of molecules with both intra- and intermolecular hydrogen bonding of the OH groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.157 . The compound has a predicted boiling point of 403.0±30.0 °C and a predicted density of 1.274±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Complexes

- 1,2-Bis(phenylglyoxime)ethane, a derivative of 1,2-Bis(4-chlorophenoxy)ethane, has been synthesized and used in forming complexes with various metal ions like Cu(II), Ni(II), and Co(II). These complexes were analyzed using elemental analyses, IR, and 1H NMR spectral data (Orhan & Ucan, 1998).

Supramolecular Architecture

- 1,2-Bis(4-pyridyl)ethane, a related compound, has been crystallized with various carboxylic acids to yield co-crystals. These co-crystals exhibit different supramolecular architectures, contributing to the understanding of molecular recognition and supramolecular organization (Ebenezer & Muthiah, 2011).

Insecticidal Activity

- Derivatives like Bis(trichlorophenoxy) ethane have been studied for their insecticidal activity. This study synthesized Bis(trichlorophenoxy) ethane and compared its insecticidal effectiveness against various pests, contributing to agricultural and pest control research (Kim et al., 1965).

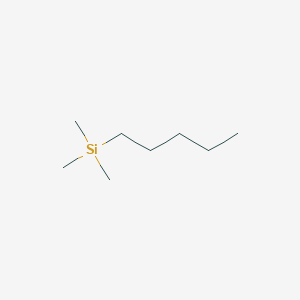

Silicon-Containing Macrocyclic Peroxides

- Research on 1,2-bis(dimethylchlorosilyl)ethane has led to the discovery of unusual reactions forming cyclic silicon-containing peroxides. This has implications in organometallic chemistry and materials science (Arzumanyan et al., 2014).

Crystal Structures and Molecular Behavior

- Studies on 1,2-Diphenylethanes, including derivatives of this compound, have contributed to understanding crystal structures and molecular behavior in various compounds (Harada & Ogawa, 2001).

Synthesis of Novel Compounds

- Research has been conducted on the synthesis of novel compounds like 1,2-Bis(diisopropylamino)-1,2-diboretane, offering insights into new chemical syntheses and potential applications in chemical industries (Krämer et al., 1990).

Development of Novel Organic Compounds

- Novel routes have been developed for synthesizing 1,1-bis(silyl)-1-alkenes using 1,2-bis(dimethylvinylsiloxy)ethane, contributing to advancements in organic chemistry and materials science (Pawluć et al., 2006).

Catalytic Applications

- The synthesis and characterization of copper(I) complexes with derivatives of this compound have been studied, providing insights into catalytic applications and coordination chemistry (Dehghanpour et al., 2009).

Selective Metal Extraction

- 1,2-Bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, related to this compound, have been synthesized for selective Pb(II) extraction, important for environmental and analytical chemistry (Hayashita et al., 1999).

Organometallic Chemistry and Catalysis

- Electrolysis of derivatives of this compound has led to the synthesis of poly(disilanylene)ethylenes, contributing to research in organometallic chemistry and potential catalytic applications (Kunai et al., 1992).

Mecanismo De Acción

1,2-Bis(4-chlorophenoxy)ethane, also known as 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene, is a chemical compound with the molecular formula C14H12Cl2O2

Mode of Action

It is known that similar compounds act in the central nervous system (CNS) rather than directly on skeletal muscle . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours . These properties can impact the bioavailability of the compound.

Action Environment

It is known that similar compounds have atmospheric persistence , indicating that environmental factors could potentially influence their action.

Propiedades

IUPAC Name |

1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCSYFARFKNDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937298 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16723-94-7 | |

| Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016723947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane,2-bis(p-chlorophenoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-CHLOROPHENOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

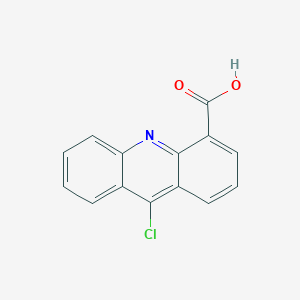

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)

![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B3048314.png)

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3048319.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3048320.png)